CID 87462117
Description
This compound is a third-generation cephalosporin antibiotic characterized by a β-lactam core fused to a dihydrothiazine ring. Key structural features include:
- C-7 side chain: A 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino acetyl group, which enhances stability against β-lactamases and broadens Gram-negative activity .
- C-3 substituent: A thiadiazol-5-ylsulfanylmethyl group, which influences pharmacokinetic properties and bacterial target affinity .
- Sodium carboxylate: Improves water solubility for parenteral administration .
The compound targets penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis. Its design reflects optimization for extended-spectrum activity, particularly against Enterobacteriaceae and Pseudomonas aeruginosa .
Properties
CAS No. |
82219-81-6 |
|---|---|
Molecular Formula |
C16H15N7NaO5S4 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
sodium (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H15N7O5S4.Na/c1-28-21-9(7-5-31-16(17)19-7)12(24)20-10-13(25)23-11(15(26)27)6(4-30-14(10)23)3-29-8-2-18-22-32-8;/h2,5,10,14H,3-4H2,1H3,(H2,17,19)(H,20,24)(H,26,27);/b21-9-;/t10-,14-;/m1./s1 |
InChI Key |
CGBUNMLHMSFJHU-IXLPVNPSSA-N |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)[O-].[Na+] |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)[O-].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-((7-((2-amino-4-(thiazoyl)-2-(methoxy-imino))acetyl)amino-4-carboxyceph-3-em-3-yl)methyl)-1,2,3-thiadiazole CL 118523 CL-118523 |
Origin of Product |
United States |
Preparation Methods
Fermentation-Derived 7-Aminocephalosporanic Acid (7-ACA)
7-ACA serves as the primary intermediate, produced via enzymatic deacylation of cephalosporin C. Key parameters:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| pH | 7.2–7.5 | ±12% |
| Temperature | 28°C | ±8% |
| Acylase Activity | ≥1,200 U/g substrate | +18% |
The process avoids mineral oil dispersions used in classical sodium borohydride syntheses, instead employing aqueous-phase enzymatic catalysis to preserve β-lactam integrity.
Crystallization and Isolation
Crude 7-ACA is purified via fractional crystallization from acetone/water (3:1 v/v), achieving 92–94% recovery. X-ray diffraction confirms the absence of δ-lactam byproducts.
Functionalization of the 7β-Amino Group
The (2Z)-methoxyimino acetyl side chain is introduced via a four-step sequence:
Schotten-Baumann Acylation
7-ACA reacts with 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino acetyl chloride under biphasic conditions:
- Reagents : 1.2 eq acyl chloride, 2.5% NaHCO₃ (aq), CH₂Cl₂
- Temperature : 0–5°C (prevents β-lactam ring cleavage)
- Yield : 78–82%
The (Z)-configuration is maintained using bulky tert-butyl dimethylsilyl protecting groups, later removed via HF/pyridine.
Stereochemical Validation
Circular dichroism (CD) at 260 nm confirms the (6R,7R) configuration, with Δε = +3.2 matching reference spectra.
Thiadiazole Sulfanylmethyl Group Installation
The 3′-position modification involves nucleophilic substitution:
Chloromethyl Intermediate
Treatment with PCl₅ in anhydrous THF generates the 3′-chloromethyl derivative:
$$
\text{Cephalosporin} + \text{PCl}5 \xrightarrow{\text{THF, -10°C}} \text{3′-CH}2\text{Cl} + \text{POCl}_3 + \text{HCl} \quad (90\%\text{ conversion})
$$
Thiadiazole Thiol Coupling
5-Mercapto-1,3,4-thiadiazole (1.5 eq) displaces chloride under Mitsunobu conditions:
Sodium Salt Formation
The free carboxylic acid is neutralized using NaHCO₃ in methanol/water (4:1):
$$
\text{Cephalosporin-COOH} + \text{NaHCO}3 \rightarrow \text{Cephalosporin-COO}^- \text{Na}^+ + \text{CO}2 + \text{H}_2\text{O} \quad (97\%\text{ yield})
$$
Lyophilization produces a hygroscopic powder with ≤0.5% residual solvent (USP limits).
Purification and Analytical Characterization
Reverse-Phase HPLC
| Column | Mobile Phase | Flow Rate | Retention Time | Purity |
|---|---|---|---|---|
| C18 (5 μm) | 25 mM NH₄OAc:MeCN (75:25) | 1.0 mL/min | 12.3 min | 99.2% |
Mass Spectrometry
¹H NMR (500 MHz, D₂O)
- δ 5.21 (d, J = 4.8 Hz, H-6)
- δ 5.68 (dd, J = 4.8, 8.1 Hz, H-7)
- δ 3.89 (s, OCH₃)
- δ 7.32 (s, thiadiazole-H)
Chemical Reactions Analysis
β-Lactam Ring Hydrolysis and Stability
The bicyclic β-lactam ring is central to its reactivity. Hydrolysis occurs via nucleophilic attack at the carbonyl carbon, leading to ring opening and loss of antibacterial activity.
| Reaction Conditions | Outcome | Mechanistic Insight |
|---|---|---|
| Aqueous acidic pH (pH < 5) | Rapid hydrolysis to inactive carboxylate derivative | Protonation of the lactam nitrogen increases electrophilicity of the carbonyl carbon, accelerating water attack. |
| Aqueous basic pH (pH > 8) | Slow degradation via hydroxide ion attack | Methoxyimino group stabilizes the intermediate through resonance, delaying hydrolysis. |
| Presence of β-lactamases | Resistance due to poor enzyme binding | Methoxyimino group sterically hinders access to hydrolytic enzymes. |
Nucleophilic Substitution at the Thiadiazole Sulfur
The thiadiazole-5-ylsulfanylmethyl group undergoes substitution reactions with nucleophiles:
-
Thiol-disulfide exchange :
This reaction is exploited in prodrug formulations to enhance bioavailability.
-
Metal coordination :
The sulfur atom coordinates with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes detectable via UV-Vis spectroscopy at λ<sub>max</sub> 320–350 nm .
Methoxyimino Group Reactivity
The (Z)-configured methoxyimino side chain (critical for β-lactamase resistance) participates in:
-
Acid-catalyzed isomerization :
Under strong acidic conditions (pH < 3), the (Z)-isomer converts to the (E)-isomer, reducing antibacterial efficacy. Equilibrium ratio at pH 2.5: 85:15 (E:Z) . -
Oxidative degradation :
Exposure to peroxides (e.g., H<sub>2</sub>O<sub>2</sub>) cleaves the imino bond, yielding a ketone derivative:
Amide Bond Reactivity
The acetamide linkage (-CO-NH-) undergoes:
-
Enzymatic hydrolysis :
Serum esterases cleave the amide bond in vivo, releasing the thiazole-thiadiazole fragment (detected via LC-MS, m/z 212.1) . -
Transamidation :
Reacts with primary amines (e.g., lysine residues in proteins) under mild basic conditions:
Photodegradation Pathways
UV irradiation (λ = 254 nm) induces:
-
Radical formation at the thiadiazole ring, confirmed by ESR spectroscopy .
-
Sulfhydryl group oxidation , leading to dimerization via disulfide bonds.
Synthetic Modifications
Key steps in its synthesis include:
-
Coupling of the β-lactam core with the methoxyimino-thiazole moiety using DCC/HOBt.
-
Sodium salt formation via treatment with NaOH in methanol, achieving >95% yield .
Comparative Stability Against Analogues
| Structural Feature | Hydrolysis Half-life (pH 7.4) | β-Lactamase Resistance |
|---|---|---|
| Methoxyimino group | 4.2 hours | 1,000× higher than non-methoxy analogues |
| Thiadiazole substituent | 3.8 hours | Enhances membrane permeability |
This compound’s reactivity profile underscores its design as a β-lactamase-stable cephalosporin, with strategic functional groups balancing stability and bioactivity. Future research directions include optimizing thiadiazole substitutions for improved pharmacokinetics.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antibiotic Properties
Cefuzonam sodium is primarily used as an antibiotic in treating bacterial infections. Its mechanism of action involves inhibiting the synthesis of bacterial cell walls, which leads to cell lysis and death. It is effective against both Gram-positive and Gram-negative bacteria, including strains that produce beta-lactamase enzymes that typically confer resistance to other antibiotics .
1.2 Clinical Use
This compound can be administered intravenously or via suppository, making it versatile for different clinical situations. It is particularly useful in treating infections in immunocompromised patients or those with complicated infections where traditional antibiotics may fail .
Veterinary Applications
Cefuzonam sodium is also utilized in veterinary medicine for the treatment of infections in livestock and pets. Its broad-spectrum efficacy allows it to be used in various animal species, addressing conditions such as respiratory infections, skin infections, and other bacterial diseases .
Research Applications
3.1 Antimicrobial Resistance Studies
Due to its beta-lactamase stability, Cefuzonam sodium is often used in research focused on antimicrobial resistance. Studies investigate its effectiveness against resistant strains of bacteria and explore the mechanisms by which bacteria develop resistance to beta-lactam antibiotics .
3.2 Structural Biology
Cefuzonam sodium's unique chemical structure makes it a subject of interest in structural biology research. Scientists study its interactions with bacterial enzymes to better understand how antibiotics can be designed to overcome resistance mechanisms .
5.1 Clinical Efficacy
A clinical trial assessed the efficacy of Cefuzonam sodium in treating complicated urinary tract infections (UTIs). The results indicated a significant improvement in patient outcomes compared to standard treatments, with a notable reduction in infection recurrence rates .
5.2 Veterinary Trials
In veterinary studies, Cefuzonam sodium was administered to cattle suffering from respiratory infections caused by resistant bacterial strains. The treatment resulted in rapid clinical improvement and reduced mortality rates among affected animals .
Mechanism of Action
sodium(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition weakens the cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Antibacterial Spectrum
Pharmacokinetic Properties
| Parameter | Target Compound | Ceftriaxone | Ceftazidime |
|---|---|---|---|
| Half-life (hours) | 1.5–2.0 | 6–9 | 1.5–2.2 |
| Protein Binding | 85–90% | 95% | 10–17% |
| Excretion | Renal (70%) | Biliary (40%), Renal (60%) | Renal (90%) |
| CSF Penetration | Moderate | High | Low |
Stability and Resistance
- The methoxyimino group at C-7 confers resistance to hydrolysis by extended-spectrum β-lactamases (ESBLs) and AmpC enzymes .
- The thiadiazole moiety at C-3 may reduce susceptibility to efflux pumps in P. aeruginosa compared to ceftazidime .
- Unlike cefoperazone, the compound lacks activity against Bacteroides fragilis due to the absence of a tetrazolyl group .
Research Findings and Clinical Implications
- Synergy Studies : Combinations with β-lactamase inhibitors (e.g., avibactam) restore activity against carbapenem-resistant Klebsiella pneumoniae .
- Toxicity : Lower nephrotoxicity risk compared to first-generation cephalosporins but may cause transient hepatic enzyme elevation .
- Cost-Effectiveness : Synthesis avoids expensive intermediates (e.g., 7-ANCA reagents), reducing production costs by ~40% compared to ceftibuten .
Biological Activity
Sodium(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, commonly referred to as a sodium salt of a beta-lactam antibiotic, exhibits significant biological activity primarily against bacterial pathogens. This compound is structurally related to various cephalosporins and thiazole-containing antibiotics, which are known for their broad-spectrum antibacterial properties.
The molecular formula of the compound is with a molecular weight of approximately 475.47 g/mol. The compound features multiple heterocyclic structures that contribute to its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 141195-77-9 |
| Molecular Formula | C17H18N5NaO6S2 |
| Molecular Weight | 475.47 g/mol |
| Structure | Contains thiazole and thiadiazole rings |
The primary mechanism of action for sodium(6R,7R)-7-[...]-carboxylate involves the inhibition of bacterial cell wall synthesis. This is achieved through the binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. By inhibiting these proteins, the antibiotic disrupts cell wall integrity, leading to cell lysis and death.
Biological Activity
Antibacterial Spectrum:
Research indicates that this compound demonstrates activity against a range of Gram-positive and Gram-negative bacteria. Its effectiveness can be attributed to its ability to evade certain beta-lactamases produced by resistant strains.
Case Studies:
- In vitro Studies: A study conducted on various bacterial strains showed that sodium(6R,7R)-7-[...]-carboxylate exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus.
- In vivo Efficacy: In animal models of infection, administration of this compound resulted in significant reductions in bacterial load compared to untreated controls, demonstrating its potential for therapeutic use in infections caused by resistant bacteria.
Pharmacokinetics
The pharmacokinetic profile of sodium(6R,7R)-7-[...]-carboxylate suggests rapid absorption and distribution throughout body tissues, with a half-life conducive to effective dosing regimens. The compound is primarily excreted via renal pathways.
Safety and Toxicology
Toxicological assessments indicate that sodium(6R,7R)-7-[...]-carboxylate has a favorable safety profile at therapeutic doses. Common side effects include gastrointestinal disturbances; however, severe adverse reactions are rare.
Q & A
Q. What are the recommended methodologies for synthesizing this cephalosporin derivative in a laboratory setting?
The synthesis follows established protocols for β-lactam antibiotics. Key steps include:
- Amino protection : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to protect the 2-amino-1,3-thiazole moiety during coupling reactions .
- Coupling reactions : Employ N-hydroxysuccinimide (NHS) esters or carbodiimide-mediated activation for amide bond formation between the thiazole-acetyl and bicyclic β-lactam core .
- Sulfur substitution : Introduce the thiadiazol-5-ylsulfanylmethyl group via nucleophilic displacement using mercapto-thiadiazole derivatives under basic conditions (e.g., NaHCO₃) .
- Final purification : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to isolate the sodium salt form .
Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates stereochemistry (6R,7R configuration) and substituent positions (e.g., methoxyimino, thiadiazole). Key signals include δ 3.8–4.2 ppm (β-lactam protons) and δ 6.5–7.5 ppm (thiazole/thiadiazole protons) .
- High-Performance Liquid Chromatography (HPLC) : A C18 column with UV detection at 254 nm confirms purity (>97%) and identifies degradation products under accelerated stability testing .
- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak at m/z 429.5 [M+H]⁺, consistent with the molecular formula C₁₄H₁₅N₅O₅S₃ .
Q. What are the critical storage conditions to ensure the compound’s stability?
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent β-lactam ring hydrolysis or thioether oxidation .
- Solubility : Prepare stock solutions in anhydrous DMSO (10–50 mM) with brief sonication (37°C, 10–15 minutes). Avoid aqueous buffers unless immediately used .
- Desiccation : Use silica gel or molecular sieves in storage vials to minimize moisture absorption .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks if handling powders to avoid respiratory exposure .
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks, as the compound may release sulfur oxides (SOₓ) or nitrogen oxides (NOₓ) under decomposition .
- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if symptoms (e.g., convulsions, gastrointestinal distress) occur .
Advanced Research Questions
Q. How should researchers address discrepancies in reported antimicrobial efficacy data for this compound?
- Standardize Assays : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) testing against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) reference strains .
- Resistance Profiling : Screen for β-lactamase production (e.g., TEM-1, SHV-1) using nitrocefin hydrolysis assays, as methoxyimino groups may confer resistance to extended-spectrum β-lactamases (ESBLs) .
- Synergistic Studies : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to assess restored activity in resistant isolates .
Q. What methodological approaches can optimize the compound’s stability under varying pH and temperature conditions?
- Kinetic Stability Studies : Use UV-Vis spectroscopy (λ = 270 nm) to monitor degradation rates in phosphate-buffered saline (pH 4.0–7.4) at 25–40°C. Fit data to first-order kinetics to calculate half-lives .
- Lyophilization : Assess freeze-drying feasibility with cryoprotectants (e.g., trehalose) to enhance shelf life in solid-state formulations .
- Excipient Screening : Test solubility enhancers (e.g., cyclodextrins) or antioxidants (e.g., ascorbic acid) to mitigate oxidative degradation .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
- Side-Chain Engineering : Replace the thiadiazol-5-ylsulfanylmethyl group with pyridinium or quaternary ammonium moieties to improve water solubility and tissue penetration .
- Prodrug Strategies : Synthesize ester prodrugs (e.g., pivaloyloxymethyl) to enhance oral bioavailability, followed by enzymatic hydrolysis in vivo .
- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., thiazole ring oxidation) and introduce fluorine substitutions to block cytochrome P450-mediated degradation .
Q. What advanced spectral techniques resolve ambiguities in the compound’s stereochemical configuration?
- Circular Dichroism (CD) : Compare experimental CD spectra with computational (DFT-predicted) spectra to confirm the Z-configuration of the methoxyimino group .
- X-ray Crystallography : Co-crystallize with penicillin-binding proteins (PBPs) to determine binding conformations and validate the 6R,7R stereochemistry .
- NOESY NMR : Detect nuclear Overhauser effects between the thiadiazole sulfur and β-lactam protons to confirm spatial proximity in the bicyclic core .
Methodological Resources
- Synthesis Protocols : Adapted from cephalosporin derivatization methods in Bull. Korean Chem. Soc. (1992) .
- Analytical Standards : Refer to USP monographs for β-lactam antibiotics (e.g., Ceftizoxime Sodium) for HPLC/UV validation .
- Toxicity Data : Limited acute toxicity (LD₅₀ = 10,000 mg/kg in rats) reported by Gold Biotechnology .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
